molecular formula C15H14N2O6 B1597742 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene CAS No. 96315-08-1

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene

Cat. No.: B1597742
CAS No.: 96315-08-1
M. Wt: 318.28 g/mol
InChI Key: TUEJQXRXZOFGGX-UHFFFAOYSA-N
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Description

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Biological Activity

4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene, also known by its CAS number 96315-08-1, is a nitro-containing compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Structural Information

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 96315-08-1
PropertyValue
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
CAS Number96315-08-1
Purity95%

Antimicrobial Activity

Nitro-containing compounds are often recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are well-documented for their efficacy against anaerobic bacteria and protozoa .

Case Study: Antibacterial Efficacy

In a study examining various nitro compounds, it was found that those with electron-withdrawing groups, such as nitro groups, demonstrated enhanced antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for the activation of these compounds, which then resulted in significant inhibition zones in agar diffusion tests .

Antiparasitic and Antineoplastic Potential

The biological activity of this compound extends to antiparasitic and antineoplastic effects. Nitro compounds have been explored as potential leads in drug development due to their ability to disrupt cellular processes in parasites and cancer cells .

The proposed mechanisms include:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophiles in the target cells.
  • DNA Interaction : Reduced nitro species can bind covalently to DNA, causing strand breaks and ultimately leading to apoptosis in cancer cells .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of nitro-containing compounds. For example, certain derivatives have shown inhibitory effects on nitric oxide synthase (iNOS), a key enzyme involved in inflammatory responses. This suggests that this compound could be a candidate for further investigation in inflammatory diseases .

Comparative Analysis of Nitro Compounds

Compound NameBiological ActivityReference
MetronidazoleAntimicrobial
Nitrobenzamide derivativesiNOS inhibition
This compoundAntiparasitic, anti-inflammatoryThis study

Properties

IUPAC Name

4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJQXRXZOFGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376703
Record name 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-08-1
Record name 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Chloro-ethoxy)-2-nitro-benzene (116 g) and 5-methyl-2-nitro-phenol (88 g) were dissolved in 500 ml DMF and was stirred for 4 h at 90-110° C. after careful addition of 160 g potassium carbonate. The reaction mixture was poured in a mixture of crushed ice and water (8 l) which was vigorously stirred. The residue was filtered off, washed several times with water and dried. The crude product was suspended in methanol and the pale yellow residue was again filtered off, washed with methanol and dried. Yield: 150-165 g.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.